molecular formula C5H5IN4S2 B14142416 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone CAS No. 3683-67-8

4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone

Cat. No.: B14142416
CAS No.: 3683-67-8
M. Wt: 312.2 g/mol
InChI Key: GPOWBSSOFMGMKT-KRXBUXKQSA-N
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Description

4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone is a compound of significant interest in the field of medicinal chemistry. It is known for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure includes an isothiazole ring substituted with an iodine atom and a thiosemicarbazone moiety, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone typically involves the reaction of 4-iodoisothiazole-5-carboxaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazole derivatives .

Scientific Research Applications

4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antiviral properties.

    Medicine: Investigated for its potential anticancer activities.

Mechanism of Action

The mechanism of action of 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the function of metalloenzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

3683-67-8

Molecular Formula

C5H5IN4S2

Molecular Weight

312.2 g/mol

IUPAC Name

[(E)-(4-iodo-1,2-thiazol-5-yl)methylideneamino]thiourea

InChI

InChI=1S/C5H5IN4S2/c6-3-1-9-12-4(3)2-8-10-5(7)11/h1-2H,(H3,7,10,11)/b8-2+

InChI Key

GPOWBSSOFMGMKT-KRXBUXKQSA-N

Isomeric SMILES

C1=NSC(=C1I)/C=N/NC(=S)N

Canonical SMILES

C1=NSC(=C1I)C=NNC(=S)N

Origin of Product

United States

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